molecular formula C19H27NO6S B1474293 tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate CAS No. 1648864-33-8

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate

Cat. No. B1474293
CAS RN: 1648864-33-8
M. Wt: 397.5 g/mol
InChI Key: RUEXUMOIIUDRPE-UHFFFAOYSA-N
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Description

Tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate (TBOPC) is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid with a molecular weight of 350.41 g/mol. TBOPC has a wide range of applications in the fields of chemical and pharmaceutical research. It is used as a reagent in the synthesis of various compounds, including drugs and other biologically active molecules. TBOPC is also used as an intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants, antifungals, and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Molecular Structure

Tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate and its derivatives play a crucial role in the synthesis of complex molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized from a related compound through intramolecular lactonization and characterized by NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014). Similar studies have been conducted for other derivatives, revealing their potential as scaffolds in the synthesis of complex structures (Didierjean et al., 2004).

Alkaloid Synthesis

This compound has been used as a chiral building block in the stereoselective synthesis of biologically active alkaloids, such as sedridine, allosedridine, and coniine. These syntheses demonstrate the versatility of tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate in generating structurally diverse small molecules for biological and medicinal studies (Passarella et al., 2005).

Application in Drug Synthesis

Derivatives of tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate have been employed as intermediates in the synthesis of biologically active compounds. For example, a derivative was synthesized as a key intermediate in the preparation of Vandetanib, a drug used in cancer treatment (Wang et al., 2015).

Development of Antibacterial and Antifungal Agents

Some derivatives have shown potential as antibacterial and antifungal agents. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized, characterized, and evaluated for their microbial activities, showing moderate effectiveness (Kulkarni et al., 2016).

properties

IUPAC Name

tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO6S/c1-14-5-7-16(8-6-14)27(23,24)25-12-10-15-9-11-20(17(21)13-15)18(22)26-19(2,3)4/h5-8,15H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEXUMOIIUDRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C(=O)C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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